Critical Intermediate for Potent Oxazolidinone Antibacterials
1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-one serves as a critical intermediate in the synthesis of novel oxazolidinone-azetidine hybrid antibacterials [1]. In patent WO2007004049A1, the related compound 1-(2,6-difluoro-4-nitrophenyl)azetidin-3-ol is explicitly used to construct compounds of formula (I) that demonstrate potent activity against Gram-positive and Gram-negative pathogens [1]. While specific MIC data for the final compounds is not detailed in the abstract, the patent establishes that the 2,6-difluoro-4-nitrophenylazetidine moiety is a key structural requirement for this activity [1].
| Evidence Dimension | Synthetic Utility for Antibacterial Scaffold |
|---|---|
| Target Compound Data | Serves as direct precursor to oxazolidinone-azetidine hybrids with demonstrated antibacterial activity [1] |
| Comparator Or Baseline | Unsubstituted azetidin-3-one (CAS 54044-11-0) [2] |
| Quantified Difference | The unsubstituted azetidin-3-one lacks the necessary aromatic substitution for constructing the bioactive oxazolidinone-azetidine framework [1] |
| Conditions | Synthetic pathway described in WO2007004049A1 [1] |
Why This Matters
For procurement decisions, this validates that the specific 2,6-difluoro-4-nitrophenyl group is not a trivial substitution but a functional requirement for synthesizing a specific class of patented antibacterial agents.
- [1] WO2007004049A1 - Oxazolidinones containing azetidine as antibacterial agents, 2007. View Source
- [2] PubChem CID 15817355, Azetidin-3-one (CAS 54044-11-0). View Source
